molecular formula C10H19ClO4S B13638285 1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride

1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13638285
M. Wt: 270.77 g/mol
InChI Key: LSGZUBKYZLQCEC-UHFFFAOYSA-N
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Description

1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring attached to a sulfonyl chloride group and a butoxy-hydroxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of cyclopropane-1-sulfonyl chloride with 3-butoxy-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation Reactions: The hydroxyl group in the butoxy-hydroxypropyl side chain can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonyl chloride group, to form sulfinyl or sulfenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation Reactions: Ketones or aldehydes.

    Reduction Reactions: Sulfinyl or sulfenyl derivatives.

Scientific Research Applications

1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through sulfonylation reactions, which can help in studying biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals, such as surfactants or polymers, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride largely depends on the specific application and the target molecule. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines or thiols, in target molecules. This reactivity allows the compound to modify the structure and function of the target molecule, which can be exploited in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

    1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various derivatives and in modifying biomolecules for research purposes.

Properties

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

IUPAC Name

1-(3-butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c1-2-3-6-15-8-9(12)7-10(4-5-10)16(11,13)14/h9,12H,2-8H2,1H3

InChI Key

LSGZUBKYZLQCEC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CC1(CC1)S(=O)(=O)Cl)O

Origin of Product

United States

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